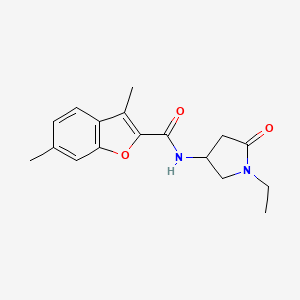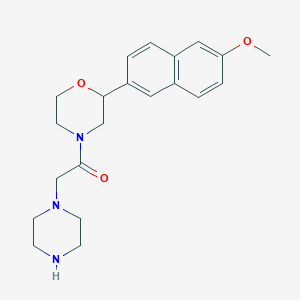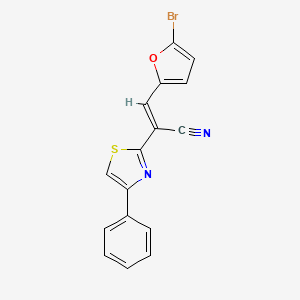
N-(1-ethyl-5-oxopyrrolidin-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-ethyl-5-oxopyrrolidin-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide, commonly known as EPPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPB is a small molecule inhibitor of a protein called BRD4, which plays a critical role in regulating gene expression.
Applications De Recherche Scientifique
EPPB has shown promising results in several preclinical studies as a potential therapeutic agent for various diseases, including cancer, inflammation, and viral infections. BRD4 is a protein that plays a critical role in regulating gene expression by binding to acetylated histones and recruiting transcriptional machinery. EPPB inhibits the binding of BRD4 to acetylated histones, thereby suppressing the expression of genes that are critical for the survival and proliferation of cancer cells. EPPB has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, EPPB has been shown to have antiviral activity against several viruses, including HIV, Zika virus, and influenza A virus.
Mécanisme D'action
EPPB inhibits the binding of BRD4 to acetylated histones by binding to a specific pocket on the protein called the bromodomain. The bromodomain is a conserved structural motif found in many proteins that regulate gene expression. EPPB binds to the bromodomain of BRD4 with high affinity, thereby preventing the protein from binding to acetylated histones and recruiting transcriptional machinery. This results in the suppression of gene expression and the inhibition of cell proliferation.
Biochemical and Physiological Effects:
EPPB has been shown to have several biochemical and physiological effects in preclinical studies. In cancer cells, EPPB inhibits the expression of genes that are critical for cell survival and proliferation, leading to cell cycle arrest and apoptosis. Inflammatory cytokines, such as IL-6 and TNF-α, are downregulated by EPPB, leading to reduced inflammation. EPPB has also been shown to inhibit viral replication by suppressing the expression of viral genes.
Avantages Et Limitations Des Expériences En Laboratoire
EPPB has several advantages for lab experiments, including its high potency and selectivity for BRD4. EPPB has been shown to have a high affinity for the bromodomain of BRD4, making it an effective inhibitor of the protein. Additionally, EPPB has been shown to have low toxicity in vitro and in vivo, making it a safe compound for use in lab experiments. However, EPPB has some limitations, including its poor solubility in water and its instability in aqueous solutions. These limitations can make it difficult to use EPPB in certain experiments, such as cell-based assays.
Orientations Futures
There are several future directions for research on EPPB, including its potential therapeutic applications in cancer, inflammation, and viral infections. Additionally, there is a need for further studies to investigate the pharmacokinetics and pharmacodynamics of EPPB in vivo, as well as its toxicity and safety profile. Furthermore, there is a need to develop more potent and selective inhibitors of BRD4, as well as inhibitors of other bromodomain-containing proteins, which could have therapeutic applications in a wide range of diseases.
Méthodes De Synthèse
The synthesis of EPPB involves several steps, including the preparation of starting materials, reaction conditions, and purification procedures. The synthesis of EPPB has been described in detail in several research articles, including a recent publication by Wu et al. (2020). In this study, the authors synthesized EPPB using a two-step process involving the reaction of 3,6-dimethyl-2,5-dihydroxybenzoic acid with N-(1-ethyl-5-oxopyrrolidin-3-yl) propanamide, followed by a coupling reaction with 2-chloro-N-(4-fluorophenyl) acetamide. The final product was purified by column chromatography and characterized by NMR spectroscopy and mass spectrometry.
Propriétés
IUPAC Name |
N-(1-ethyl-5-oxopyrrolidin-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-4-19-9-12(8-15(19)20)18-17(21)16-11(3)13-6-5-10(2)7-14(13)22-16/h5-7,12H,4,8-9H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEZIVGCHWMKGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(CC1=O)NC(=O)C2=C(C3=C(O2)C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5408962.png)
![4-{[2-(2-isopropylpyrimidin-4-yl)-1H-imidazol-1-yl]methyl}-1-methylpiperidin-4-ol](/img/structure/B5408970.png)
![[(1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)methyl]formamide](/img/structure/B5408975.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)butanamide](/img/structure/B5408980.png)

![N-(3-fluoro-4-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5408995.png)
![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5409005.png)
![N-{1-{[(2-furylmethyl)amino]carbonyl}-2-[5-(2-nitrophenyl)-2-furyl]vinyl}-4-methoxybenzamide](/img/structure/B5409011.png)
![N-(4-{2-[(4aR*,8aR*)-octahydro-4H-1,4-benzoxazin-4-yl]-2-oxoethoxy}phenyl)propanamide](/img/structure/B5409013.png)
![methyl 4-[({2-[2-(1H-imidazol-1-yl)ethyl]-1-piperidinyl}carbonyl)amino]benzoate](/img/structure/B5409017.png)
![1-(4-bromophenyl)-3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B5409020.png)
![4-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5409045.png)
![N-(2-ethoxyphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B5409046.png)